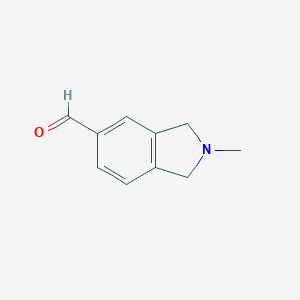

2-Methylisoindoline-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-5-9-3-2-8(7-12)4-10(9)6-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITYFAOWUZAFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Transformative Pathways

Mechanistic Studies of Carbaldehyde Reactions

The carbaldehyde functional group is a primary site of reactivity, readily participating in various nucleophilic addition and condensation reactions.

Condensation reactions involving the aldehyde moiety of 2-Methylisoindoline-5-carbaldehyde are fundamental to its role as a synthetic building block. A key example is imine formation, which proceeds through the nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration to yield the corresponding imine. This process is often catalyzed by acid.

A related transformation is imine exchange, where an existing imine can exchange its substituent with a different aldehyde. nih.gov This reaction is typically promoted by a catalyst like ammonium (B1175870) acetate, which facilitates the in situ formation of the necessary imine and provides the acidic medium for the exchange to occur. nih.gov While direct studies on this compound may be limited, the general mechanism involves the formation of a tetrahedral intermediate which then collapses to form a new imine, demonstrating the dynamic nature of the C=N bond. nih.gov

The reaction of this compound with hydrazine (B178648) or its derivatives to form hydrazones is a robust and widely utilized transformation. wikipedia.org Hydrazones are compounds containing the R¹R²C=N-NH₂ functional group and serve as important intermediates in reactions such as the Wolff-Kishner reduction. wikipedia.orglibretexts.org

The mechanism is a type of nucleophilic addition-elimination reaction. numberanalytics.comnih.gov It is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. nih.gov The subsequent steps involve proton transfer and the elimination of a water molecule to form the final hydrazone product. numberanalytics.comnih.gov The rate-determining step is often the dehydration of the tetrahedral intermediate. numberanalytics.com

| Step | Description |

| 1. Nucleophilic Attack | The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal. nih.gov |

| 2. Proton Transfer | A proton is transferred from the attacking nitrogen atom to the oxygen atom, a step which can be facilitated by the solvent or other species in the reaction mixture. |

| 3. Dehydration | The hydroxyl group of the hemiaminal is protonated (often by an acid catalyst), turning it into a good leaving group (H₂O). Water is eliminated, and a double bond forms between the carbon and the remaining nitrogen atom. |

| 4. Deprotonation | The resulting protonated hydrazone is deprotonated to yield the neutral hydrazone product and regenerate the acid catalyst. nih.gov |

Advanced Ring-Closure and Rearrangement Mechanisms

The isoindoline (B1297411) core of the molecule provides a template for sophisticated intramolecular reactions, leading to the formation of novel polycyclic and spirocyclic systems.

Internuclear cyclization refers to ring-forming reactions that connect different parts of a molecule. In derivatives of the 2-methylisoindoline system, such processes can be initiated by the decomposition of a strategically placed diazonium salt. rsc.org For instance, the decomposition of related N-methylbenzanilide-2-diazonium salts can lead to the formation of fused ring systems, demonstrating the potential for the isoindoline nitrogen and associated aromatic rings to participate in complex cyclization cascades. rsc.org These reactions underscore the utility of the isoindoline framework in constructing intricate molecular scaffolds.

A notable transformation involving the 2-methylisoindoline skeleton is the formation of spiro-dienone structures. Research on the decomposition of 4′-methoxy-N-methylbenzanilide-2-diazonium sulphate led to the formation of 2-methylisoindoline-1-spirocyclohexa-2′,5′-diene-3,4′-dione. rsc.org This reaction proceeds through an intramolecular attack, creating a spirocyclic linkage where a single carbon atom is part of both the isoindoline ring and a newly formed cyclohexadienone ring. rsc.org

These spiro-dienones are themselves reactive intermediates capable of undergoing further rearrangements. For example, reduction of the spiro-dienone can cause the γ-lactam ring to open, leading to aromatization and the formation of biphenyl (B1667301) derivatives. rsc.org Specifically, Clemmensen reduction of the spiro-dienone yields 4′-hydroxy-N-methylbiphenyl-2-carboxamide, while treatment of its semicarbazone with potassium t-butoxide results in N-methylbiphenyl-2-carboxamide. rsc.org

| Starting Material/Intermediate | Reagent/Condition | Product |

| 4′-Methoxy-N-methylbenzanilide-2-diazonium sulphate | Decomposition in H₂O | 2-Methylisoindoline-1-spirocyclohexa-2′,5′-diene-3,4′-dione rsc.org |

| 2-Methylisoindoline-1-spirocyclohexa-2′,5′-diene-3,4′-dione | Clemmensen Reduction | 4′-Hydroxy-N-methylbiphenyl-2-carboxamide rsc.org |

| Semicarbazone of the spiro-dienone | Potassium t-butoxide | N-Methylbiphenyl-2-carboxamide rsc.org |

The [2+3] cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. While not directly initiated from this compound itself, the compound is an ideal precursor for creating the necessary functionalities for such a reaction. The aldehyde group can be converted into a nitrile, which can act as a dipolarophile. If another part of the molecule contains an azide (B81097) group (a 1,3-dipole), an intramolecular [2+3] cycloaddition can occur.

This process, known as the Huisgen cycloaddition, would lead to the formation of a fused tetrazole ring system onto the isoindoline framework. nih.gov Such intramolecular cycloadditions are known to be highly efficient for synthesizing fused 5-heterosubstituted tetrazoles, tolerating a variety of molecular scaffolds. nih.gov This synthetic strategy opens a pathway to novel polycyclic heteroaromatic compounds derived from the this compound core.

Factors Governing Regio- and Stereochemical Outcomes

The precise control of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is paramount in the synthesis of complex molecules. For isoindoline derivatives, these outcomes are governed by a combination of catalyst choice, substrate structure, and reaction conditions.

Transition metal catalysis, particularly with palladium and rhodium, is a cornerstone of modern synthetic strategies for isoindoline derivatives. In palladium-catalyzed reactions, such as the synthesis of chiral isoindolines through asymmetric allylic C–H amination, the choice of chiral ligands is critical for inducing high enantioselectivity (up to 98% ee). chinesechemsoc.org Similarly, in the palladium-catalyzed synthesis of isoindoline derivatives from aziridines and isocyanides, intramolecular hydrogen bonds have been identified as a crucial factor in determining both regioselectivity and Z-type stereoselectivity. rsc.org

Rhodium catalysis is frequently employed for the synthesis of isoindolinones via C-H activation. nih.gov The use of chiral cyclopentadienyl (B1206354) (Cp) rhodium complexes in the [4+1] annulation of benzamides and alkenes allows for the formation of isoindolinones with excellent regio- and enantioselectivity. acs.org The steric and electronic properties of the Cp ligand can be tuned to control these outcomes. For instance, in reactions with unsymmetrical alkenes, the catalyst can selectively direct the formation of one regioisomer over another. acs.org

The inherent structure of the substrate also plays a significant role. In electrophilic additions to unsaturated systems, both steric and electronic factors of the substituents determine the regioselectivity of the attack. nih.gov For isoindoline systems, the directing effect of existing functional groups, such as the N-methyl group and the C5-carbaldehyde in this compound, would be expected to influence the regiochemistry of further substitutions on the aromatic ring.

Table 1: Factors Influencing Regio- and Stereoselectivity in Isoindoline Synthesis

| Factor | Description | Example Reaction Type | Observed Outcome | Reference |

|---|---|---|---|---|

| Catalyst/Ligand System | The choice of transition metal (e.g., Pd, Rh) and the associated chiral or sterically demanding ligands. | Pd-catalyzed asymmetric allylic C-H amination; Rh-catalyzed [4+1] annulation. | High enantioselectivity (up to 98% ee) and regioselectivity. | chinesechemsoc.orgacs.org |

| Intramolecular Forces | Non-covalent interactions within the substrate molecule, such as hydrogen bonding. | Pd-catalyzed reaction of aziridine (B145994) and isocyanide. | Controls regioselectivity and Z-type stereoselectivity. | rsc.org |

| Substrate's Electronic Properties | Electron-donating or electron-withdrawing nature of substituents on the isoindoline core. | Electrophilic addition to unsaturated precursors. | Directs the position of the chemical bond formation. | nih.gov |

| Steric Hindrance | The physical blocking of a reaction site by bulky functional groups on the substrate or catalyst. | Rh-catalyzed C-H functionalization with terminal alkenes. | Influences the regioselectivity, favoring attack at the less hindered position. | acs.org |

Aromatisation and Reduction Pathways in Isoindoline Systems

The isoindoline scaffold is a reduced form of the aromatic isoindole system. nih.govbeilstein-journals.org Consequently, it can undergo both aromatization (dehydrogenation) to form isoindole or isoindolinone derivatives and further reduction (hydrogenation).

Aromatization (Dehydrogenation): The conversion of isoindolines to more aromatic systems is a common transformation. One pathway is the oxidation of the benzylic C-H bonds of the five-membered ring to form an isoindolinone. A notable method involves a dioxane-mediated aerobic oxidation, which selectively oxidizes N-alkyl and N-aryl isoindolines to the corresponding isoindolinones using molecular oxygen as the terminal oxidant without the need for a metal catalyst. nih.govacs.orgacs.org This process is highly chemoselective. nih.govacs.org

Palladium-catalyzed dehydrogenation offers another route. In a one-pot process, isoindolines can be dehydrogenated to isoindoles, which can then undergo subsequent C-H arylation. organic-chemistry.org Interestingly, some palladium-catalyzed intramolecular C(sp³)–H amidation reactions to form isoindolinones can proceed without an external oxidant, with molecular hydrogen (H₂) being the only detectable byproduct. rsc.org The mechanism is proposed to involve the insertion of Pd(0) into a benzylic C-H bond, followed by reductive elimination. rsc.org Other methods for the dehydrogenation of indoline (B122111) derivatives, which are structural isomers of isoindolines, include using various reagents like potassium carbonate in nitrobenzene. lookchem.com

Reduction (Hydrogenation): Under certain catalytic conditions, the isoindoline system can be reduced. Density functional theory (DFT) studies have investigated the behavior of isoindoline under palladium-catalyzed formate (B1220265) reduction conditions. nih.govacs.org These studies reveal that isoindoline undergoes a distinct hydrogenation process. The reaction is initiated by the oxidative insertion of Pd(0) into an aliphatic C-H bond, leading to the formation of an isoindole intermediate via β-hydride elimination. nih.govacs.org However, because the resulting isoindole is significantly less stable than its isomer, indole (B1671886), it readily undergoes further hydrogenation on its benzene (B151609) ring. nih.govacs.org This results in the formation of 4,5,6,7-tetrahydroisoindole as the final product, a process that involves a loss of aromaticity in the six-membered ring. nih.govacs.org The general catalytic hydrogenation of alkenes using a metal catalyst like palladium proceeds via syn-addition, where both hydrogen atoms add to the same side of the double bond. youtube.comyoutube.com

Table 2: Transformative Pathways for the Isoindoline System

| Pathway | Transformation | Conditions/Catalyst | Product | Reference |

|---|---|---|---|---|

| Aromatization | Isoindoline → Isoindolinone | Dioxane, O₂ (air), 50-100 °C | N-substituted Isoindolinone | nih.govacs.org |

| Aromatization | Isoindoline → Isoindolinone | Pd/C catalyst, base (catalytic) | N-substituted Isoindolinone | rsc.org |

| Aromatization | Isoindoline → 1-Arylisoindole | Palladium-catalyzed cascade (dehydrogenation then C-H arylation) | 1-Arylisoindole | organic-chemistry.org |

| Reduction | Isoindoline → 4,5,6,7-Tetrahydroisoindole | Palladium-catalyzed formate reduction | 4,5,6,7-Tetrahydroisoindole | nih.govacs.org |

Derivatives and Analogues of 2 Methylisoindoline 5 Carbaldehyde

Functionalization at the Carbaldehyde Moiety

The aldehyde group is a versatile functional handle for a multitude of chemical transformations. Standard aldehyde reactions such as oxidation, reduction, and nucleophilic additions are readily applicable to 2-Methylisoindoline-5-carbaldehyde. For instance, it can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

More complex transformations involve its reaction with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. A common reaction is the condensation with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. rsc.orgresearchgate.netresearchgate.net These reactions are often the first step in the synthesis of more complex heterocyclic systems. For example, the reaction with hydrazides can yield acylhydrazones, which are precursors to various five-membered heterocycles. mdpi.com

The Vilsmeier-Haack reaction, which is typically used for formylation, can also be applied to activate similar heterocyclic systems for further functionalization. researchgate.net Additionally, the aldehyde can participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, showcasing its utility in diversity-oriented synthesis. nih.gov

Table 1: Examples of Reactions at the Carbaldehyde Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (e.g., Ethylmagnesium bromide) followed by acidic workup | Secondary Alcohol |

| Hydride Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol |

| Imine Formation | Primary Amines (R-NH2) | Schiff Base (Imine) |

| Hydrazone Formation | Hydrazine (B178648) (H2NNH2) or substituted hydrazines | Hydrazone |

This table is generated based on general aldehyde reactivity and specific examples from related heterocyclic systems. mdpi.comyoutube.comyoutube.com

Modifications of the Isoindoline (B1297411) Nitrogen Atom (N-Methylation Studies)

The nitrogen atom of the isoindoline ring is another key site for modification. While the parent compound is N-methylated, studies on related isoindoline structures often involve the synthesis of a variety of N-substituted analogues to explore structure-activity relationships. mdpi.comresearchgate.net The N-methyl group itself can influence the biological activity and physical properties of the molecule. worldscientificnews.com

Synthetic strategies often start with an isoindoline lacking a substituent on the nitrogen, which is then alkylated or arylated. The synthesis of N-substituted isoindoline-1,3-diones, for example, is commonly achieved by reacting phthalic anhydride (B1165640) with a primary amine. mdpi.comresearchgate.net This highlights the general approach to introducing diversity at the nitrogen position of the isoindoline core. While direct demethylation of this compound followed by re-functionalization is a possible route, it is often more synthetically feasible to build the desired N-substituted isoindoline from different starting materials.

Substitution Patterns on the Aromatic Ring System

Introducing substituents onto the aromatic ring of this compound can significantly modulate its electronic properties and biological activity. Electrophilic aromatic substitution reactions are a primary method for achieving this. The position of the existing substituents (the isoindoline ring and the carbaldehyde group) will direct incoming electrophiles to specific positions on the benzene (B151609) ring.

For instance, the synthesis of C-5 substituted isoindoline-1,3-diones has been explored to create novel compounds with potential biological applications. researchgate.net Similarly, the synthesis of substituted isoquinolines, which share a similar bicyclic core, often involves the strategic placement of various groups on the aromatic ring to tune their properties. nih.govresearchgate.net These synthetic approaches underscore the importance of aromatic substitution in generating a diverse range of isoindoline analogues.

Synthesis of Spiro-Fused Isoindoline Architectures

Spiro-fused heterocyclic compounds containing an isoindoline or isoindolinone moiety are of significant interest due to their unique three-dimensional structures and potential as bioactive molecules. beilstein-journals.orgresearchgate.net The synthesis of these complex architectures can sometimes originate from isoindoline derivatives.

Table 2: Examples of Spiro-Fused Isoindoline Synthesis

| Starting Material Type | Reaction Type | Fused Ring System |

|---|---|---|

| Isoindolinone derivatives | Halonium ion-mediated cyclization | Isoindolinone-indoline |

| α-(3-Isoindolinonyl) propargylic alcohols | Organocatalytic (4+3) cyclization | Isoindolinone-oxepine-indole |

This table is based on synthetic strategies for creating spiro-fused systems from isoindoline-related structures. nih.govrsc.orgrsc.org

Development of Fused Heterocyclic Systems Containing Isoindoline Units

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. beilstein-journals.orgresearchgate.net The isoindoline nucleus can be annulated with other heterocyclic rings to create polycyclic structures with diverse pharmacological properties.

For example, isoindolo[2,1-a]indoles and related polycyclic systems have been synthesized using intramolecular Heck arylation reactions. beilstein-journals.org The synthesis of isoindolo[2,1-a]quinazolinones can be achieved through the condensation of appropriate precursors with 2-formylbenzoic acid, a reaction that highlights the potential of aldehyde-bearing isoindolines in similar cyclization strategies. nih.gov Furthermore, the synthesis of isoindolo[2,1-b]pyrrolo[1,2-d] mdpi.comclockss.orgbenzodiazocines and their isomers demonstrates the construction of complex, multi-ring systems starting from functionalized isoindolinone derivatives. researchgate.net

Interconversion between Isoindoline Oxidation States (e.g., Isoindoline-1,3-diones, 3-Oxoisoindolines)

The isoindoline core can exist in different oxidation states, most notably as isoindoline, isoindolin-1-one (B1195906) (also known as 3-oxoisoindoline or phthalimidine), and isoindoline-1,3-dione (phthalimide). nih.gov The interconversion between these states is a key aspect of isoindoline chemistry.

The oxidation of isoindolines to isoindolinones can be achieved using various oxidizing agents. researchgate.net Further oxidation of isoindolinones at the benzylic methylene (B1212753) group can yield the corresponding isoindoline-1,3-diones (phthalimides). digitellinc.com Catalytic systems, such as those based on iron, have been developed for the oxidation of both 3-hydroxyisoindolin-1-ones and isoindolinones to phthalimides. digitellinc.com

Conversely, the reduction of isoindoline-1,3-diones can lead to isoindolinones or fully reduced isoindolines, depending on the reaction conditions and the reducing agent used. These transformations allow for the selective synthesis of isoindoline derivatives with the desired oxidation state at the heterocyclic ring.

Table 3: Common Oxidation States of the Isoindoline Core

| Compound Class | Structure | Key Features |

|---|---|---|

| Isoindoline | Fully reduced pyrrole (B145914) ring | Basic nitrogen atom |

| Isoindolin-1-one | One carbonyl group in the pyrrole ring | Lactam functionality |

This table outlines the main oxidation states of the isoindoline heterocyclic system. nih.govnih.govbldpharm.com

Role of this compound as a Synthetic Intermediate

Given its versatile reactivity, this compound serves as a valuable synthetic intermediate for the construction of a wide range of more complex molecules. beilstein-journals.orgresearchgate.netneliti.com Its aldehyde functionality allows for chain extension and the introduction of various functional groups, while the isoindoline core provides a stable scaffold for building larger structures.

In drug discovery, isoindoline-1,3-dione derivatives, which can be synthesized from isoindoline precursors, have been investigated for numerous biological activities. neliti.comnih.gov The synthesis of these derivatives often involves the condensation of a phthalic anhydride derivative with an appropriate amine or hydrazine. This highlights the potential of this compound, after oxidation to the corresponding dicarboxylic acid or anhydride, to serve as a starting point for such compounds.

The ability to participate in divergent syntheses, where a single starting material can be converted into multiple, structurally distinct products, further enhances its utility. For example, a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles has been developed from a simple formylpyrrole, showcasing a strategy that could be adapted for isoindoline-carbaldehydes. beilstein-journals.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within a molecule and their immediate chemical environment. For 2-methylisoindoline-5-carbaldehyde, the ¹H NMR spectrum displays characteristic signals that correspond to the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the isoindoline (B1297411) ring, and the methyl group protons. The chemical shifts (δ), measured in parts per million (ppm), and the coupling patterns (multiplicities) are unique to the molecule's structure.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the aldehydic proton (CHO) at approximately 9.98 ppm. The aromatic protons appear as a singlet at 8.15 ppm and a set of doublets around 7.80 and 7.40 ppm. The protons of the N-methyl group typically produce a singlet near 3.84 ppm.

Table 1: Representative ¹H NMR Data for this compound Analogs

Note: Data for closely related structures like 1-Methyl-1H-indole-5-carbaldehyde are presented to illustrate typical chemical shifts.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| Aldehydic H | 10.03 | Singlet | rsc.org |

| Aromatic H | 8.15 | Singlet | rsc.org |

| Aromatic H | 7.80 | Doublet | rsc.org |

| Aromatic H | 7.40 | Doublet | rsc.org |

| N-Methyl H | 3.84 | Singlet | rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing significantly downfield in the spectrum, typically in the range of 190-205 ppm. docbrown.info Aromatic carbons resonate between 110 and 160 ppm, while the aliphatic carbons of the methyl and methylene groups appear at higher field strengths (lower ppm values). For instance, in a related compound, 1-methyl-1H-indole-5-carbaldehyde, the aldehydic carbon appears at 192.7 ppm, and the N-methyl carbon is observed at 33.3 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound Analogs

Note: Data for closely related structures are presented to illustrate typical chemical shifts.

| Carbon Type | Chemical Shift (δ) in ppm | Reference |

| Aldehydic C=O | 192.7 | rsc.org |

| Aromatic C | 140.1 - 103.4 | rsc.org |

| N-Methyl C | 33.3 | rsc.org |

While specific ROESY or NOESY data for this compound is not prominently available in the reviewed literature, these advanced 2D NMR techniques are invaluable for determining the stereochemistry and through-space proximity of atoms in more complex molecules. For a relatively rigid structure like this compound, these experiments could confirm the spatial relationship between the methyl group and the protons on the isoindoline ring, although its stereochemistry is not ambiguous.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For a similar compound, 1-methyl-1H-indole-5-carbaldehyde, with the formula C₁₀H₉NO, the calculated mass for the [M+H]⁺ ion is 160.1 Da, with an experimental value found at 159.9 Da. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations.

Table 3: Typical IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-N | Stretch | 1180 - 1360 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Probes

Electronic absorption spectroscopy, or UV-Vis, is a fundamental technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra reveal characteristic absorption bands that correspond to π→π* and n→π* transitions. The isoindoline core, coupled with the electron-withdrawing carbaldehyde group, gives rise to a distinct electronic structure.

Table 1: Predicted UV-Vis Spectral Characteristics for this compound

| Transition Type | Predicted Wavelength Range (nm) | Expected Intensity |

| n→π | 270 - 300 | Weak |

| π→π | 200 - 240 | Strong |

Reaction Monitoring and Kinetic Profiling via Spectroscopy

The synthesis of this compound can be effectively monitored in real-time using various spectroscopic techniques integrated into the reaction setup. This process analytical technology (PAT) approach allows for precise control over reaction parameters, leading to improved yield, purity, and safety.

In-Line Near-Infrared (NIR) Spectroscopy for Process Analysis

In-line Near-Infrared (NIR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. By inserting a fiber-optic probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be continuously tracked. NIR spectroscopy detects overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, N-H, and O-H bonds. nih.gov

In the synthesis of this compound, NIR spectroscopy can monitor the consumption of starting materials and the formation of the final product by tracking changes in their respective characteristic absorption bands. While specific NIR data for this compound is not published, the general applicability of NIR for monitoring the synthesis of structurally related compounds is well-established. For example, real-time NIR analysis has been successfully used to monitor multistep syntheses in both batch and continuous-flow processes. nih.gov The data obtained from in-line NIR can be used to build chemometric models for predicting key reaction parameters, thereby enabling automated process control.

Benchtop NMR Spectroscopy for Real-Time Reaction Kinetics

Benchtop NMR spectroscopy has emerged as a valuable tool for real-time reaction monitoring and kinetic analysis directly in the laboratory fume hood. Its ability to provide detailed structural information makes it highly suitable for tracking the progress of complex organic reactions. By flowing the reaction mixture through a cell within the benchtop NMR spectrometer, spectra can be acquired at regular intervals. whitman.edu

For the synthesis of this compound, benchtop NMR would allow for the simultaneous observation of signals corresponding to the protons and carbons of both the reactants and the product. For instance, the disappearance of the aldehyde proton signal of a starting material and the appearance of new aromatic and aliphatic signals characteristic of the this compound product could be monitored over time. whitman.edu This data enables the calculation of reaction rates and the determination of kinetic parameters such as the reaction order and rate constant. whitman.edu While no specific studies on this compound are available, the general methodology has been successfully applied to a variety of organic reactions, including acetalization and esterification. rsc.orgwhitman.edu

Chromatographic Integration with Spectroscopic Detection (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, providing both separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for final product analysis, purity assessment, and identification of any byproducts from the synthesis.

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. Aromatic aldehydes typically show a prominent peak corresponding to the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). whitman.edumiamioh.edulibretexts.org The isoindoline ring itself has a stable structure which would influence the fragmentation pathways. whitman.edu Although a specific mass spectrum for this compound is not publicly documented, the general fragmentation patterns of aromatic aldehydes and isoindoline derivatives provide a strong basis for its identification. whitman.eduwhitman.edumiamioh.edulibretexts.orgjove.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 161 | [M]+• | Molecular Ion |

| 160 | [M-H]+ | Loss of aldehydic hydrogen |

| 132 | [M-CHO]+ | Loss of formyl radical |

| --- | Further fragments | Dependent on the stability of the isoindoline ring system |

Compound Information

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. khanacademy.org For isoindoline (B1297411) derivatives, DFT methods are extensively used to explore their molecular and electronic characteristics. nih.govacs.org

Molecular Geometry Optimization and Electronic Structure Analysis

The electronic structure of the molecule is elucidated through analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. nih.gov For a series of isoindoline derivatives studied, HOMO values ranged from -0.227 to -0.199 eV, and LUMO values ranged from -0.092 to -0.087 eV. pharmakonpress.gr The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, molecular electrostatic potential (MEP) maps visualize the charge distribution and reactive sites within the molecule. nih.goveurjchem.com

| Parameter | Typical Value (for related isoindoline structures) | Reference |

|---|---|---|

| N-C Bond Length | ~1.45–1.49 Å | |

| HOMO Energy | -0.227 to -0.199 eV | pharmakonpress.gr |

| LUMO Energy | -0.092 to -0.087 eV | pharmakonpress.gr |

| HOMO-LUMO Gap | -0.135 to -0.112 eV | pharmakonpress.gr |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts (¹H and ¹³C). nih.govrsc.org This approach has been successfully applied to various organic molecules, including those with complex structures, to aid in the assignment of experimental spectra. mdpi.com For isoindoline-1,3-dione derivatives, theoretical calculations of ¹H and ¹³C NMR spectra have been shown to be in good agreement with experimental data. nih.govacs.orgacs.org The predicted chemical shifts for 2-Methylisoindoline-5-carbaldehyde would be influenced by the electronic environment of each nucleus, which is shaped by the methyl and carbaldehyde substituents.

Similarly, theoretical vibrational frequencies can be computed using DFT. These calculations help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. For instance, in related isoindoline-1,3-diones, the characteristic carbonyl group stretching frequencies have been calculated and compared with experimental values. nih.govacs.orgacs.org The calculated vibrational spectrum for this compound would show characteristic peaks for the C=O stretch of the aldehyde, C-N stretching of the isoindoline ring, and various C-H bending and stretching modes.

| Spectroscopic Parameter | Computational Method | Typical Application | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | DFT-GIAO | Structural elucidation and assignment of experimental spectra. | nih.govrsc.orgmdpi.com |

| Vibrational Frequencies (IR/Raman) | DFT | Assignment of experimental vibrational bands. | nih.govacs.orgacs.orgresearchgate.net |

Mechanistic Insights into Reaction Pathways and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface, locating transition states, and calculating activation barriers. capes.gov.br For reactions involving isoindoline-like structures, such as the Friedel-Crafts reaction of indoles, DFT has been used to elucidate the reaction mechanism and understand the factors controlling the outcome. acs.orgnih.gov In the context of this compound, DFT could be used to study reactions involving the carbaldehyde group, such as nucleophilic additions or reductions, providing detailed information on the transition state geometries and the energetics of the reaction pathway. Mechanistic studies on the 1,3-dipolar cycloaddition reactions to form complex heterocyclic systems have also been successfully rationalized using DFT. nih.gov

Computational Analysis of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products (regioisomers or stereoisomers). DFT calculations can be instrumental in predicting and explaining the observed selectivity. By comparing the energies of the transition states leading to different products, the preferred reaction pathway can be identified. nih.govresearchgate.net For example, DFT studies have been used to understand the enantioselectivity of aldol (B89426) reactions catalyzed by proline derivatives, which are structurally related to the isoindoline core. nih.govresearchgate.net In reactions involving this compound, such as an asymmetric addition to the carbonyl group, DFT could model the interaction with a chiral catalyst to explain the preferential formation of one enantiomer over the other.

First Principles Calculations for Fundamental Understanding

First principles, or ab initio, calculations are based on the fundamental laws of quantum mechanics without the use of empirical parameters. aps.org While DFT itself is a first-principles method, the term is sometimes used to refer to wavefunction-based methods like Hartree-Fock (HF), which have been used in conjunction with DFT to study isoindoline systems. nih.gov These methods provide a fundamental understanding of the electronic structure and properties of molecules. For 2-((phenylamino)methyl)isoindoline-1,3-dione, quantum mechanical calculations using both HF and DFT methods were performed to determine its geometry and vibrational wavenumbers. nih.gov Such calculations for this compound would offer a deep understanding of its intrinsic electronic nature.

Molecular Modeling and Simulation of Isoindoline Systems

Molecular modeling encompasses a range of computational techniques, including molecular mechanics and molecular dynamics (MD) simulations, to study the behavior of molecules and their interactions. pharmakonpress.grnih.gov MD simulations, in particular, allow for the study of the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. nih.gov For a series of isoindolin-1-one (B1195906) derivatives, molecular dynamics simulations were used to assess the stability of protein-ligand complexes. nih.gov Such simulations of this compound could be used to explore its conformational landscape and its interactions with other molecules or a biological target.

Theoretical Prediction of Photophysical Properties and Material Applications

Computational and theoretical chemistry studies are pivotal in predicting the photophysical properties of novel organic molecules, offering insights into their potential for various material applications before their synthesis and experimental characterization. While specific theoretical studies exclusively focused on this compound are not extensively available in public literature, the principles and methodologies can be understood from research on closely related isoindoline derivatives. These studies provide a framework for predicting the behavior of this compound.

Theoretical investigations into isoindoline-based molecules typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate their electronic structure and predict their optical properties. rsc.org These computational methods are instrumental in understanding the relationship between a molecule's structure and its electronic and photophysical characteristics.

Key photophysical properties that are often predicted through these computational models include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to estimate the electronic band gap. A smaller HOMO-LUMO gap is generally indicative of a molecule that can be more easily excited, which can influence its color and electronic properties.

Absorption and Emission Spectra: TD-DFT calculations can predict the electronic absorption spectra (related to the color of the compound) and the emission spectra (fluorescence or phosphorescence). These predictions are crucial for applications in dyes, sensors, and organic light-emitting diodes (OLEDs).

Non-Linear Optical (NLO) Properties: Computational models can also predict the NLO properties of a molecule, which are important for applications in optoelectronics and photonics.

For instance, computational studies on other isoindoline derivatives, such as acridin-isoindoline-1,3-dione derivatives, have utilized DFT with specific basis sets (e.g., B3LYP/6-311G++V(d,p)) to calculate optical band gaps and FMO energies. nih.gov Such studies have demonstrated that the introduction of different functional groups to the isoindoline core can significantly alter the photophysical properties. nih.gov

The aldehyde group in this compound, being an electron-withdrawing group, is expected to influence its electronic properties significantly. Theoretical modeling could precisely quantify this effect on the HOMO-LUMO gap and predict the resulting absorption and emission wavelengths.

To illustrate the type of data generated from such theoretical studies, the table below presents theoretically predicted photophysical data for a representative isoindoline derivative from a research study. It is important to note that this data is for a related compound and not for this compound itself, but serves as a clear example of the predictive power of computational chemistry in this area.

Table 1: Example of Theoretically Predicted Photophysical Data for a Representative Isoindoline Derivative This table is illustrative and based on data for related isoindoline compounds, not this compound.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.3 eV | Correlates with the energy of the first electronic transition and influences the color and reactivity. |

| Maximum Absorption Wavelength (λmax) | 410 nm | Predicts the wavelength of light the molecule will most strongly absorb. |

The potential material applications for this compound, extrapolated from studies on similar compounds, could lie in the field of organic electronics. The presence of a polarizable isoindoline core coupled with an aldehyde group suggests that it could be a valuable building block for creating larger conjugated systems with tailored photophysical properties for use as:

Organic Dyes: For applications in dye-sensitized solar cells (DSSCs) or as colorants.

Fluorescent Probes: For use in bio-imaging or as chemical sensors.

NLO Materials: For use in devices that modulate light, such as optical switches.

Further dedicated computational studies on this compound are necessary to fully elucidate its specific photophysical properties and to accurately predict its suitability for these advanced material applications.

Applications in Advanced Chemical Synthesis

Utilization as a Key Building Block in Complex Organic Synthesis

2-Methylisoindoline-5-carbaldehyde serves as a foundational component for constructing more intricate molecular architectures. Polyfunctional molecules like this are highly sought after as versatile building blocks for the efficient synthesis of novel materials. researchgate.net The isoindoline (B1297411) core itself is a significant structural element in medicinal chemistry, forming the skeleton of numerous bioactive compounds and clinical drugs. mdpi.com The presence of the aldehyde group provides a reactive site for chain extension, cyclization, and functional group interconversion, making it a crucial precursor in multi-step synthetic sequences.

The utility of heterocyclic aldehydes as synthetic building blocks is a well-established principle in organic chemistry. For instance, substituted phenothiazine-carbaldehydes are pivotal intermediates for creating functional dyes and materials with promising electronic properties. researchgate.netmdpi.com These molecules undergo various transformations, including cross-coupling reactions and condensations, to build complex, unsymmetrically substituted final products. mdpi.com Similarly, this compound acts as a linchpin, allowing for the introduction of diverse substituents and the construction of elaborate molecular frameworks.

| Building Block | Key Functional Groups | Application Area |

| This compound | Isoindoline Core, Aldehyde | Heterocycles, Functional Materials |

| N-alkylated phenothiazine-carbaldehyde | Phenothiazine Core, Aldehyde | Functional Dyes, Electronics |

| Tetrazole-carbaldehydes | Tetrazole Ring, Aldehyde | Drug-like Molecules |

Precursor for the Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds are fundamental to the development of pharmaceuticals and agrochemicals, with the isoindoline core being a particularly privileged scaffold. mdpi.com this compound is an ideal starting material for synthesizing a wide array of more complex heterocyclic systems. The aldehyde functionality is a key reactive handle for building these frameworks.

Synthetic chemists can exploit the aldehyde group in reactions such as:

Condensation Reactions: Reacting the aldehyde with various nucleophiles (e.g., amines, active methylene (B1212753) compounds) to form imines, enamines, or to initiate cascade cyclizations.

Reductive Amination: Forming a new carbon-nitrogen bond by reacting the aldehyde with an amine under reducing conditions.

Wittig-type Reactions: Converting the aldehyde into an alkene, which can then participate in further cyclization reactions.

The isoquinoline (B145761) scaffold, closely related to isoindoline, is a target of intense interest, and many synthetic strategies rely on aldehyde precursors to construct this framework. rsc.orgnih.gov This underscores the role of aldehyde-functionalized heterocycles in generating molecular diversity.

Contribution to the Synthesis of Novel Ring Systems

The reactivity of this compound is instrumental in the formation of novel and complex ring systems, particularly those fused to the isoindoline core. The aldehyde group can act as an electrophilic trigger for intramolecular cyclization reactions, leading to polycyclic structures.

A notable example in related systems is the synthesis of indolo[2,1-a]isoquinolines. In a one-pot synthesis, an aldehyde precursor is used to generate a radical intermediate which undergoes tandem cyclization to form the fused isoquinoline adduct. nih.gov Subsequent hydrolysis reveals the aldehyde functionality on the newly formed ring system. nih.gov This type of transformation highlights how an aldehyde on a core structure can direct the formation of entirely new, complex heterocyclic systems. Other examples include the synthesis of imidazo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolinones, which often involve the cyclization of intermediates derived from functionalized precursors. nih.gov

Examples of Fused Heterocyclic Systems from Aldehyde Precursors

| Precursor Type | Resulting Fused System | Synthetic Strategy | Reference |

|---|---|---|---|

| Aryl Indole (B1671886) with Aldehyde Precursor | Indolo[2,1-a]isoquinoline | Tandem Radical Cyclization | nih.gov |

| Bromophenyl Benzimidazole | Imidazo[2,1-a]isoquinoline | Domino Copper-Catalyzed Reaction | nih.gov |

Integration into the Preparation of Functional Materials (e.g., Chromophores)

The aldehyde group is a critical functionality for the synthesis of functional organic materials, especially chromophores used in dyes and optoelectronics. Heterocyclic chromophores are of significant interest due to their potential in applications like photovoltaics and telecommunications. researchgate.net The synthesis of these materials often requires an aromatic or heterocyclic aldehyde intermediate. researchgate.net

This compound can be readily converted into various dye structures. The aldehyde can undergo Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to produce merocyanine-type dyes. mdpi.com It can also react with amines or hydrazines to form Schiff bases, which are themselves often colored compounds or can be precursors to other dyes. researchgate.net The isoindoline ring acts as an electron-donating part of the chromophore system, while the groups attached via the aldehyde functionality can act as electron-accepting groups, creating a donor-acceptor (D-A) system essential for tailored optical properties. researchgate.net

| Reaction Type | Reagent | Resulting Functional Material |

| Knoevenagel Condensation | Active Methylene Compounds | Merocyanine Dyes |

| Schiff Base Formation | Anilines, Hydrazines | Imines, Azine Dyes |

Future Research Directions and Outlook

Development of Innovative and Sustainable Synthetic Routes

The synthesis of isoindoline (B1297411) derivatives has been a subject of considerable research, with a growing emphasis on green and sustainable methods. Future efforts in the synthesis of 2-Methylisoindoline-5-carbaldehyde and its analogues should prioritize these principles.

Innovative approaches could involve the use of tandem reactions , where multiple bond-forming events occur in a single pot, reducing waste and improving efficiency. For instance, a one-pot synthesis of polycyclic isoindolines has been achieved through an isoindole umpolung strategy, where in situ-generated nucleophilic isoindoles are converted to electrophilic isoindoliums. nih.gov Another avenue is the exploration of solventless reactions , which have been successfully employed for the synthesis of isoindoline-1,3-diones from phenylethylamine and phthalic anhydride (B1165640), offering a greener alternative to traditional solvent-based methods.

Catalysis will undoubtedly play a pivotal role. The development of novel catalysts can lead to milder reaction conditions and higher selectivity. Promising areas include:

Organocatalysis : The use of small organic molecules as catalysts, such as fluorous phosphine (B1218219) for the synthesis of isoindolinones, offers an environmentally benign alternative to metal catalysts. Current time information in Istanbul, TR.

Transition Metal Catalysis : Palladium, rhodium, and copper catalysts have shown great utility in the synthesis of isoindoline scaffolds through C-H activation and other coupling reactions. Current time information in Istanbul, TR.nih.gov Future research could focus on developing more efficient and recyclable metal catalysts.

Biocatalysis : The use of enzymes to catalyze the synthesis of isoindoline derivatives is a largely unexplored but highly promising area for developing highly selective and sustainable processes.

Furthermore, the application of flow chemistry presents a significant opportunity for the scalable and safe synthesis of this compound derivatives. nih.govnih.gov Continuous flow processes can offer precise control over reaction parameters, leading to improved yields and purity, as well as enabling the use of hazardous reagents with enhanced safety. nih.gov The direct upgrading of bio-based furfurals to isoindolinones using a tandem Diels-Alder cycloaddition-aromatization strategy also highlights the potential for utilizing renewable feedstocks. researchgate.net

Exploration of Undiscovered Reaction Pathways and Transformations

The reactivity of the isoindoline scaffold is rich and offers numerous possibilities for discovering novel transformations. For this compound, the interplay between the isoindoline ring and the carbaldehyde group could lead to unique chemical behavior.

A key area for exploration is the functionalization of the isoindoline ring . Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto the aromatic ring of isoindoline and isoindolinone derivatives. Current time information in Istanbul, TR. This strategy could be employed to introduce further substituents onto the benzene (B151609) ring of this compound, leading to a diverse library of compounds.

The oxidation of the isoindoline core is another area ripe for investigation. For example, a dioxane-mediated aerobic oxidation of isoindolines to isoindolinones has been reported, demonstrating unique chemoselectivity. benthamdirect.com Studying the oxidation of this compound could lead to the synthesis of novel isoindolinone derivatives with potentially interesting biological activities.

Ring-opening reactions of the isoindoline nucleus could provide access to completely new molecular skeletons. While less common, such transformations can lead to significant structural diversification. For instance, the ring expansion of indoles to benzazepines has been demonstrated, suggesting that similar strategies could be explored for isoindoline systems. insolidotech.org

The inherent reactivity of the carbaldehyde group can be exploited in a myriad of transformations, including but not limited to:

Condensation reactions to form Schiff bases and other imine derivatives.

Oxidation to the corresponding carboxylic acid.

Reduction to the alcohol.

Nucleophilic addition reactions to form new carbon-carbon bonds.

The combination of these transformations with modifications of the isoindoline core could lead to a vast array of novel compounds with diverse functionalities.

Rational Design and Synthesis of Advanced Isoindoline-Derived Molecular Scaffolds

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. mdpi.com The rational design of advanced molecular scaffolds based on this compound could lead to the discovery of new therapeutic agents.

Structure-Activity Relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for a desired pharmacological effect. For example, SAR studies on isoindolinyl benzisoxazolpiperidines led to the discovery of potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov Similarly, the anticancer activity of isoindole-1,3(2H)-dione derivatives has been shown to be highly dependent on the nature of the substituents. benthamdirect.com

The design of isoindoline derivatives as enzyme inhibitors is a particularly promising area. The isoindoline scaffold can serve as a versatile template for designing molecules that can fit into the active sites of various enzymes. For instance, isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease. nih.gov Novel isoindolinone derivatives have also been developed as potent histone deacetylase (HDAC) inhibitors with nanomolar efficacy. nih.gov

The aldehyde functionality of this compound provides a convenient handle for the introduction of diverse pharmacophores through various chemical transformations, allowing for the fine-tuning of the molecule's properties to target specific biological pathways. This could involve the synthesis of hybrids with other known bioactive moieties to create multifunctional molecules.

Advancement of In-Situ and Real-Time Analytical Techniques for Reaction Control

To optimize the synthesis of this compound and its derivatives, the development and application of advanced analytical techniques for real-time reaction monitoring are essential. Process Analytical Technology (PAT) tools can provide a deeper understanding of reaction kinetics and mechanisms, leading to improved process control, higher yields, and enhanced safety.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. youtube.comxjtu.edu.cn By inserting an FTIR probe directly into the reaction vessel, it is possible to track the concentration of reactants, intermediates, and products as the reaction proceeds. youtube.com This information is invaluable for optimizing reaction conditions and identifying potential side reactions. The application of in-situ FTIR has been demonstrated for scanning accessible active sites in defect-engineered metal-organic frameworks and can be readily adapted for monitoring the synthesis of heterocyclic compounds. nih.gov

In-situ Raman spectroscopy offers a complementary technique for real-time monitoring, particularly for reactions in aqueous media or those involving symmetric vibrations that are weak in the IR. insolidotech.org

These in-situ techniques can provide a wealth of data that is often missed with traditional offline analysis methods, which rely on taking samples from the reaction mixture for later analysis. The real-time data allows for immediate adjustments to reaction parameters, leading to more efficient and controlled synthetic processes.

Computational Chemistry for Predictive Design and Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules. For a relatively unexplored compound like this compound, computational methods can provide crucial insights and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. tandfonline.commdpi.com DFT can be used to predict spectroscopic properties (such as NMR and IR spectra), calculate reaction energies and activation barriers, and elucidate the mechanisms of complex reactions. tandfonline.comacs.org For example, DFT studies have been used to understand the structural and mechanistic insights of the synthesis of 5,6-diaroylisoindoline-1,3-dione. tandfonline.com

Molecular docking is a powerful computational technique for predicting the binding mode of a small molecule to a biological target, such as an enzyme or a receptor. nih.govelsevierpure.com This can be used to screen virtual libraries of this compound derivatives against various protein targets to identify potential drug candidates. elsevierpure.com Molecular docking studies have been successfully used to rationalize the high potency of isoindolinone-based HDAC inhibitors and to design novel isoindoline hybrids as COX-2 inhibitors. nih.govnih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-likeness of designed molecules at an early stage of the drug discovery process. elsevierpure.com This can help to prioritize compounds for synthesis and biological testing, thereby saving time and resources.

By combining these computational approaches, researchers can develop a comprehensive understanding of the chemical and biological properties of this compound and its derivatives, accelerating the discovery of new functional materials and therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.